molecular formula C20H17F4N3O3S B2952895 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215593-15-9

3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2952895
CAS No.: 1215593-15-9
M. Wt: 455.43
InChI Key: WLZLHZNPBCCSFK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-fluorophenyl group at position 3 and a 3-(trifluoromethyl)benzenesulfonyl moiety at position 6. This structure combines electron-withdrawing (fluorine, trifluoromethyl) and sulfonyl groups, which are known to enhance metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name

3-(4-fluorophenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N3O3S/c21-15-6-4-13(5-7-15)17-18(28)26-19(25-17)8-10-27(11-9-19)31(29,30)16-3-1-2-14(12-16)20(22,23)24/h1-7,12H,8-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZLHZNPBCCSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 3-(4-Fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Fluorophenyl (C₆H₄F), 3-(Trifluoromethyl)benzenesulfonyl (C₇H₄F₃O₂S) C₂₀H₁₆F₄N₃O₃S ~465.4 Hypothesized enhanced receptor binding due to trifluoromethyl and sulfonyl groups .
Analog 1 : 3-(4-Chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Chlorophenyl (C₆H₄Cl) C₂₀H₁₆ClF₃N₃O₃S ~481.9 Increased lipophilicity (Cl vs. F); potential for altered pharmacokinetics .
Analog 2 : 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-Fluorophenyl (C₆H₄F), 3,4-Dimethylbenzenesulfonyl (C₈H₈O₂S) C₂₁H₂₂FN₃O₃S 415.5 Reduced electron-withdrawing effects (methyl groups) may decrease metabolic stability .
Analog 3 : (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Ethyl group, sulfanylidene, 3-fluorophenylmethanone C₂₂H₂₂FN₃OS 395.5 Sulfanylidene group introduces potential for redox activity; XLogP3 = 3.9 .
Analog 4 : (5S,8S)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one Biphenyl, hydroxy, methoxy C₂₃H₂₂ClF₂NO₃ ~446.9 Clinical use in tumor disorders; stereochemistry (5S,8S) critical for activity .

Structural Modifications and Pharmacological Implications

  • Fluorine vs. Chlorine Substituents :
    The target compound’s 4-fluorophenyl group offers lower steric hindrance and higher electronegativity compared to the 4-chlorophenyl group in Analog 1. Fluorine’s smaller atomic radius may improve target selectivity, while chlorine’s larger size could enhance hydrophobic interactions .
  • Trifluoromethyl vs. Methyl Groups :
    The 3-(trifluoromethyl)benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than the 3,4-dimethylbenzenesulfonyl group in Analog 2. This likely increases resistance to oxidative metabolism, extending plasma half-life .
  • Spiro Core Variations :
    Analog 4 replaces the triazaspiro core with a 1-azaspiro system and introduces a hydroxyl group, enabling hydrogen bonding with biological targets. Its biphenyl moiety suggests applications in oncology via kinase inhibition .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 is estimated to be >4.0 (based on Analog 3’s XLogP3 of 3.9), favoring blood-brain barrier penetration for CNS applications .
  • Molecular Weight : All analogs fall within the 395–481 g/mol range, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H14F4N4O2SC_{16}H_{14}F_4N_4O_2S, and it features a complex spirocyclic structure that contributes to its unique biological properties. The presence of fluorine substituents and a sulfonyl group enhances its lipophilicity and reactivity, which are critical for biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro tests demonstrated significant activity against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentration (MIC) values were determined, showing that the compound exhibits potent antibacterial effects comparable to established antibiotics.

Microorganism MIC (µg/mL)
E. coli4.88
B. mycoides5.00
Candida albicans6.00

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of the compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Comparison to Doxorubicin (IC50 µM)
A54922.452.1
HCT11617.852.1
HePG212.452.1

These results illustrate that the compound not only inhibits cell growth but does so more effectively than Doxorubicin, a commonly used chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Key Enzymes : The sulfonyl group enhances binding affinity to target proteins involved in cell division and metabolism.
  • Gene Expression Modulation : Treatment with the compound resulted in down-regulation of several oncogenes such as EGFR and KRAS, which are crucial for tumor growth and survival.
  • Molecular Docking Studies : Computational analyses indicated strong interactions with proteins like enoyl reductase in bacteria and human SOS1, suggesting a dual mechanism targeting both microbial and cancerous cells.

Case Studies

A recent study explored the effects of this compound on cancer cell lines using qRT-PCR to analyze gene expression changes post-treatment. The results indicated significant down-regulation of tumor-promoting genes and up-regulation of pro-apoptotic factors.

Example Case Study

  • Study Title : "Impact of Novel Triazaspiro Compounds on Cancer Cell Viability"
  • Findings : Compound treatment led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways.

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